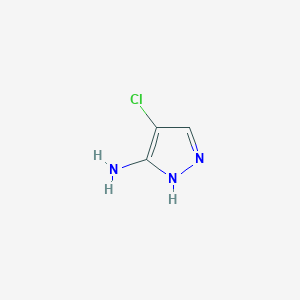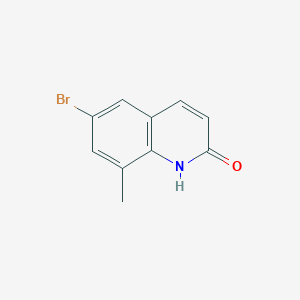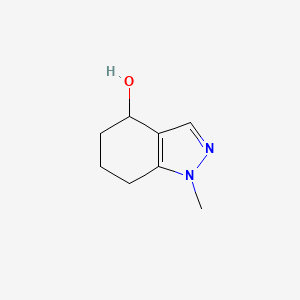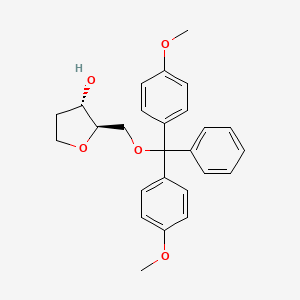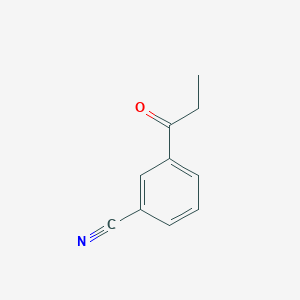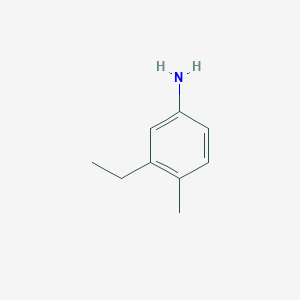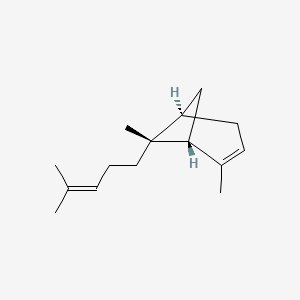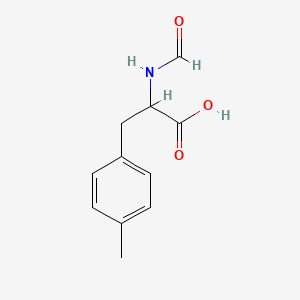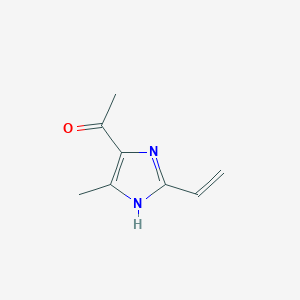
1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and their presence in various pharmaceuticals and biologically active molecules.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the Knoevenagel reaction has been utilized to synthesize 1-R-5-[(2-Nitro-2-phenyl)ethenyl]imidazoles, which involves the condensation of corresponding aldehydes with phenylnitromethane, yielding crystalline compounds with high selectivity for the E-isomers . Similarly, a four-component cyclo condensation has been employed to synthesize 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a catalyst in ethanol . These methods highlight the versatility and adaptability of synthetic approaches for imidazole derivatives.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be complex and diverse. X-ray crystallography has been used to determine the structure of human heme oxygenase-1 in complex with an imidazole-based inhibitor, revealing the coordination of the imidazolyl moiety with heme iron and the accommodation of bulky groups within the distal pocket of the enzyme . The crystal structure of another derivative, (E)-1-methyl-2-[2-(2-methoxphenyl)ethenyl]-4-nitro-1H-imidazole, shows a quasi-planar configuration with strong π–π stacking interactions, which contribute to the stability of the crystal packing .
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions due to their reactive sites. The imidazolyl moiety, in particular, can act as a ligand, coordinating with metal ions as seen in the binding to heme iron . The flexibility of the imidazole ring allows for the incorporation of various substituents, which can significantly alter the chemical reactivity and biological activity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the presence of substituents such as nitro groups or methoxyphenyl groups can affect the compound's stability, solubility, and hydrogen bonding capacity . The crystal packing of these compounds is often stabilized by intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for the formation of a three-dimensional network in the crystal lattice .
Scientific Research Applications
Synthesis and Structural Investigation
The compound "1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one" and its derivatives have been studied in various scientific contexts. One such study involves the thermolytic decomposition of a related compound, which results in a mixture of products with one being an N-alkenyl substituted Arduengo carbene adduct with PF5, presenting the first example of such an adduct with a main Group element Lewis acid. This study highlights the complex path of thermolysis and the structural determination of the resultant compounds through X-ray diffraction analysis (Tian et al., 2014).
Antimycotic Activity and Drug Synthesis
Imidazole derivatives, similar in structure to "1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one", have been synthesized and tested for antimycotic activity. These derivatives include (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime. Preliminary antimycotic data and structure-activity relationships for these compounds were reported, highlighting their potential in addressing fungal infections (Raga et al., 1992).
Molecular Structures and Interaction Studies
The crystal and molecular structures of compounds closely related to "1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one" have been determined by single-crystal X-ray diffraction. These studies include comparing molecular geometries from X-ray experiments with those calculated using Density Functional Theory (DFT), providing insights into the stability and interactions within the crystal structures of these compounds (Şahin et al., 2014).
Heme Oxygenase-1 Inhibitor Development
Imidazole-based compounds, similar to "1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one", have been studied for their role as inhibitors of heme oxygenases (HOs), enzymes involved in the degradation of heme. These inhibitors aid in understanding the HO system and have potential therapeutic applications. The binding mode of these inhibitors to HO-1 has been studied in detail, providing insights into their interaction with the enzyme and the structural basis for their inhibitory activity (Rahman et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-4-7-9-5(2)8(10-7)6(3)11/h4H,1H2,2-3H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFNEZWKQZMBEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C=C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540135 |
Source


|
| Record name | 1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one | |
CAS RN |
99378-21-9 |
Source


|
| Record name | 1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

